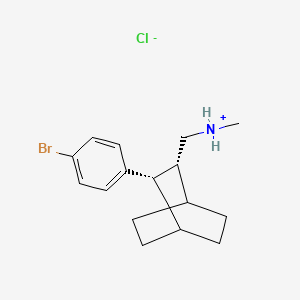
cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. The reaction conditions often include the use of bromine and other brominating agents to introduce the bromophenyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromophenyl group can participate in substitution reactions, often using nucleophilic reagents. Common reagents and conditions used in these reactions include molecular bromine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It may be used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride stands out due to its unique bicyclic structure and the presence of the bromophenyl group. Similar compounds include other brominated bicyclic compounds and those with similar functional groups. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties .
Eigenschaften
CAS-Nummer |
62374-12-3 |
|---|---|
Molekularformel |
C16H23BrClN |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
[(2R,3S)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16-;/m1./s1 |
InChI-Schlüssel |
QTVXKUYKNKHQPH-SNDRXHBGSA-N |
Isomerische SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Br.[Cl-] |
Kanonische SMILES |
C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


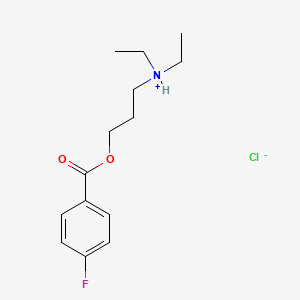
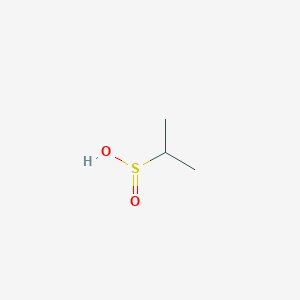
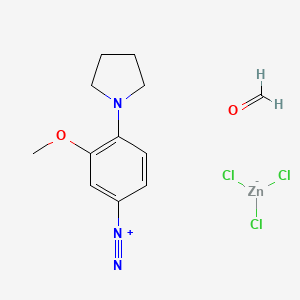
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)

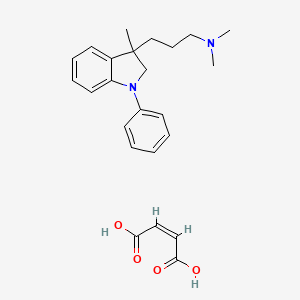



![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
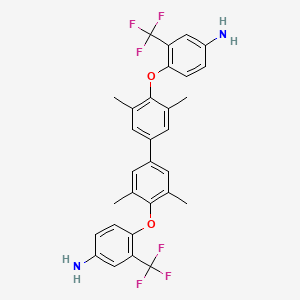
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

